1-(3-Bromopropyl)indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 1-(3-Bromopropyl)indole, often involves palladium-catalyzed reactions or Brönsted acid-catalyzed methods. These approaches allow for the regioselective introduction of substituents into the indole nucleus, offering a pathway to a wide range of indole derivatives. For instance, palladium-catalyzed indolization has been developed for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another example includes the Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, showcasing an efficient method for generating indole cores with diverse functional groups (Kuznetsov et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropyl)indole includes an indole core with a 3-bromopropyl substituent. This structural modification can be analyzed through various spectroscopic techniques, including NMR and MS, to confirm the identity and purity of the synthesized compound. The characterization of similar derivatives provides insight into the structural aspects and potential reactivity of the molecule (Wei, 2011).
Chemical Reactions and Properties
Indoles, including 1-(3-Bromopropyl)indole, participate in a variety of chemical reactions, leveraging the reactivity of both the indole nucleus and the bromopropyl side chain. These reactions can lead to further functionalization and the creation of complex molecules with specific properties. The presence of the bromopropyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule (Nagarathnam, 1992).
Physical Properties Analysis
The physical properties of 1-(3-Bromopropyl)indole, such as melting point, solubility, and crystal structure, can be significantly influenced by the bromopropyl group. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations or material science. Studies on similar indole derivatives have highlighted the importance of understanding these physical characteristics for practical applications (Xing, 2010).
Scientific Research Applications
Structural Analysis : A study on 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, provided insights into the structural aspects of these compounds. The nitro groups in these molecules are rotated out of the plane of the indole backbone, affecting their chemical properties (Garcia, Billodeaux, & Fronczek, 1999).
Synthesis and Functionalization : The synthesis and functionalization of indoles, including 1-(3-Bromopropyl)indole, have been a subject of research for over a century. Various methods like palladium-catalyzed reactions have been employed for the synthesis of these compounds, which are integral to many biologically active natural and synthetic compounds (Cacchi & Fabrizi, 2005).
Antitumor Activity : Research on 3-hydroxyl-bromo indole derivatives, closely related to 1-(3-Bromopropyl)indole, has indicated their potential use in antitumor activities, among other medical applications. These compounds have been synthesized and characterized through various methods (Wei, 2011).
Ethynylation Studies : The ethynylation of indoles, including derivatives of 1-(3-Bromopropyl)indole, has been explored. This process allows for the creation of 3-(2-benzoylethynyl)indoles, which have potential applications in organic synthesis (Sobenina et al., 2006).
Anticancer and GST Isozymes Inhibition : The compound 3-Bromo-1-Ethyl-1H-Indole has shown significant selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Multicomponent Cascade Reactions : Indole derivatives have been synthesized via copper-catalyzed multicomponent cascade reactions, demonstrating diverse applications in organic synthesis (Li et al., 2015).
General Indole Synthesis Review : A comprehensive review of indole synthesis methods provides a classification framework for the preparation of indoles, including 1-(3-Bromopropyl)indole, highlighting the diversity and complexity of synthetic approaches (Taber & Tirunahari, 2011).
Safety And Hazards
Future Directions
Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
properties
IUPAC Name |
1-(3-bromopropyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)indole | |
CAS RN |
125334-52-3 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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